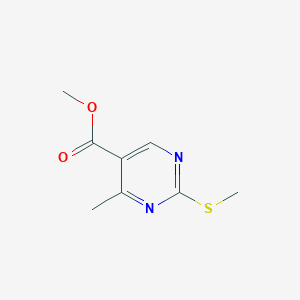
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known by the name of GW405833 and has been found to have promising effects in several areas of research.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is not fully understood. However, it has been found to act as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have cardioprotective effects by reducing ischemia/reperfusion injury and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one in lab experiments is its selectivity towards the JNK pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one involves the reaction of 4-methoxybenzaldehyde and acetophenone in the presence of ammonium acetate as a catalyst. The reaction is carried out under reflux conditions in ethanol as a solvent. The resulting product is then purified by recrystallization to obtain pure 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to have promising effects in the areas of cancer research, neuroscience, and cardiovascular research.
Propiedades
Número CAS |
6152-86-9 |
|---|---|
Fórmula molecular |
C21H18N2O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H18N2O2/c1-25-17-13-11-16(12-14-17)23-20(15-7-3-2-4-8-15)22-19-10-6-5-9-18(19)21(23)24/h2-14,20,22H,1H3 |
Clave InChI |
YJNKDFDUTXAYNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)







![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)



